REACTION_CXSMILES
|
C(OC([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13](=[O:25])[NH:14][CH2:15][C:16]1[CH:24]=[CH:23][C:19]2[O:20][CH2:21][O:22][C:18]=2[CH:17]=1)=O)(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[O:20]1[C:19]2[CH:23]=[CH:24][C:16]([CH2:15][NH:14][C:13]([CH:9]3[CH2:10][CH2:11][CH2:12][NH:8]3)=[O:25])=[CH:17][C:18]=2[O:22][CH2:21]1 |f:1.2|
|
Name
|
|
Quantity
|
278 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C(NCC1=CC2=C(OCO2)C=C1)=O
|
Name
|
DCM TFA
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated down under vacuum
|
Type
|
ADDITION
|
Details
|
The crude material was diluted in DCM (50 mL)
|
Type
|
WASH
|
Details
|
washed with 1M NaOH (aq) (50 mL)
|
Type
|
CUSTOM
|
Details
|
to afford the crude residue
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by Flash chromatography (0-10% methanol/DCM gradient)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)CNC(=O)C2NCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.1 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |